molecular formula C9H5BrFNO B1380855 4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one CAS No. 1207448-47-2

4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one

Cat. No. B1380855
M. Wt: 242.04 g/mol
InChI Key: AEKGMZZJCXAEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one is a novel halogenated heterocyclic compound of the dihydroisoquinolinone family. It is a promising synthetic intermediate and potential pharmacophore in drug discovery. This compound has been studied for its potential applications in a variety of medical and biochemical fields, including drug discovery, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis Methods

  • A cascade approach to synthesize various fluorinated isoquinolines, including 4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one, has been developed using a silver-catalyzed intramolecular aminofluorination of alkyne. This method offers an efficient way for the synthesis of fluorinated isoquinolines (Qilun Liu et al., 2013).

Functionalization and Application in Medicinal Chemistry

  • Highly functionalized 4-bromo-1,2-dihydroisoquinolines have been synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. These compounds can be instrumental in medicinal chemistry, with a proposed bromonium ylide as a key intermediate, formed by intramolecular nucleophilic attack (Jun He et al., 2016).

Applications in Drug Development

  • The synthesis of 8-Fluoro-3,4-dihydroisoquinoline and its transformation to 1,8-Disubstituted Tetrahydroisoquinolines has been detailed. This method is crucial for producing central nervous system drug candidates, demonstrating the compound's potential in drug development (Csilla Hargitai et al., 2018).

Building Blocks for Antibiotics

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines, key building blocks for antibiotics, is presented with an overall yield of 81–85%. These halogenated quinoline building blocks are significant in antimicrobial drug discovery (T. Flagstad et al., 2014).

properties

IUPAC Name

4-bromo-7-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKGMZZJCXAEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-fluoroisoquinolin-1(2H)-one

CAS RN

1207448-47-2
Record name 4-bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (3.8 g, 24 mmol) in acetic acid (6 mL) was added slowly to a mixture of 7-fluoro-2-methylisoquinolin-1-one (4 g, 22.4 mmol) in acetic acid (8 mL) at 0° C. After stirring at 26° C. for 2 h, the mixture was poured into water (100 mL) and the solid was collected by filtration. Purification by silica gel chromatography (PE:EA=20:1) gave the title compound (1.4 g, 44%) as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 8.11 (d, J=9.2 Hz, 1H), 7.84 (dd, J1=9.6 Hz, J2=4.8 Hz, 1H), 7.49-7.45 (m, 1H), 7.34 (s, 1H), 3.62 (3H, s). LCMS: 255.9 [M+H]+
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Reactant of Route 4
4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Reactant of Route 5
4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Reactant of Route 6
4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.